4-Piperidinecarboxaldehyde, 1-(3-(diethylamino)propionyl)-4-phenyl-
Description
Table 1: Key Structural Parameters
Stereochemical analysis reveals that the phenyl and aldehyde groups at C4 introduce torsional strain, favoring a distorted chair conformation. Nuclear Overhauser Effect (NOE) spectroscopy simulations suggest that the diethylamino group in the propionyl side chain adopts a staggered conformation to reduce van der Waals repulsions.
Properties
CAS No. |
94864-74-1 |
|---|---|
Molecular Formula |
C19H28N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-[3-(diethylamino)propanoyl]-4-phenylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C19H28N2O2/c1-3-20(4-2)13-10-18(23)21-14-11-19(16-22,12-15-21)17-8-6-5-7-9-17/h5-9,16H,3-4,10-15H2,1-2H3 |
InChI Key |
QOGHKTAUEOAMAW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(=O)N1CCC(CC1)(C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(3-(diethylamino)propionyl)-4-phenylpiperidine Intermediate
The initial step involves the preparation of the 4-phenylpiperidine derivative bearing the 3-(diethylamino)propionyl substituent. This is typically achieved by acylation of 4-phenylpiperidine with 3-(diethylamino)propionyl chloride or an equivalent activated acid derivative under controlled conditions to avoid multiple substitutions or ring modifications.
Selective Oxidation to 4-Piperidinecarboxaldehyde
A critical step is the oxidation of the 4-position on the piperidine ring to introduce the aldehyde group. A closely related and well-documented method for preparing 1-benzylpiperidine-4-carboxaldehyde provides a useful model for this transformation. The method involves:
- Starting material: 1-benzyl-4-piperidine carbinols (analogous to the piperidine intermediate).
- Oxidizing system: A catalytic system comprising 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), sodium periodate (NaIO4), and sodium bromide (NaBr).
- Solvent: Dichloromethane (preferred), tetrahydrofuran (THF), dimethylformamide (DMF), or chloroform.
- Reaction conditions: Temperature maintained between 0 °C and 40 °C, optimally 20–25 °C.
- Reaction time: 5 to 12 hours with vigorous stirring.
- Workup: After completion, the organic layer is washed with sodium thiosulfate solution to remove residual oxidants and salts, dried over anhydrous sodium sulfate, filtered, and evaporated to yield the aldehyde product.
- Yield: High yields ranging from 80% to 96% have been reported.
This oxidation method is notable for its mild conditions, high selectivity, and suitability for scale-up in industrial settings.
Adaptation for 4-Piperidinecarboxaldehyde, 1-(3-(diethylamino)propionyl)-4-phenyl-
Given the structural similarity, the above oxidation protocol can be adapted for the target compound by applying it to the 1-(3-(diethylamino)propionyl)-4-phenylpiperidine intermediate. The presence of the diethylamino side chain requires careful control of reaction parameters to prevent side reactions or degradation.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Acylation of 4-phenylpiperidine | 3-(Diethylamino)propionyl chloride, base | Dichloromethane or suitable solvent | Ambient | 2–6 | 75–90 | Control stoichiometry to avoid over-acylation |
| Oxidation to carboxaldehyde | TEMPO, NaIO4, NaBr | Dichloromethane | 20–25 | 5–12 | 80–96 | Mild, selective oxidation; scalable |
Research Findings and Considerations
- The TEMPO/NaIO4/NaBr oxidation system is widely recognized for its efficiency in converting secondary alcohols on piperidine rings to aldehydes with minimal over-oxidation.
- The choice of solvent and temperature critically affects the selectivity and yield; dichloromethane at room temperature is optimal.
- The presence of the diethylamino group in the side chain necessitates monitoring to avoid its oxidation or protonation under acidic conditions.
- Purification typically involves standard organic extraction and drying steps, with no need for chromatographic purification in many cases due to high selectivity.
- The method is amenable to industrial scale-up due to mild conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
Fluorocarbon elastomers like “3138 I.S.” undergo various chemical reactions, including:
Oxidation: These compounds are generally resistant to oxidation due to the strong carbon-fluorine bonds.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving fluorocarbon elastomers include strong acids, bases, and nucleophiles. The reactions typically require controlled conditions such as specific temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted fluorocarbon compounds .
Scientific Research Applications
Fluorocarbon elastomeric compounds like “3138 I.S.” have a wide range of scientific research applications:
Chemistry: Used as coatings for chemical reactors and pipelines due to their chemical resistance.
Biology: Employed in the fabrication of biocompatible materials for medical devices.
Medicine: Utilized in the development of drug delivery systems and prosthetics.
Mechanism of Action
The mechanism of action of fluorocarbon elastomers involves their ability to form strong carbon-fluorine bonds, which contribute to their chemical resistance and thermal stability. These compounds interact with various molecular targets, including metal surfaces and other polymers, to form durable coatings. The pathways involved in their action include polymerization and cross-linking reactions that enhance their mechanical properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table compares 1-[3-(dipropylamino)propanoyl]-4-phenylpiperidine-4-carbaldehyde (dipropyl analog) with other piperidine-based compounds from the evidence:
Key Differences and Implications
- Methoxy and halogenated substituents (e.g., in and ) introduce polarity and electron-withdrawing effects, which may improve binding to biological targets like enzymes or receptors . Benzyl and phenyl groups (common in all analogs) contribute to aromatic stacking interactions, a feature leveraged in drug design for CNS-targeting compounds .
- Biological Activity: Piperidine derivatives with amide bonds (e.g., dipropylamino-propionyl) are associated with antimicrobial, anti-inflammatory, and antiviral activities . The carboxaldehyde group in the target compound may serve as a reactive site for further chemical modifications, unlike the methoxycarbonyl or acetylated analogs .
Physicochemical Properties
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-piperidinecarboxaldehyde derivatives?
To optimize synthesis, focus on reaction conditions (e.g., solvent choice, temperature, and catalyst). For example, propionic anhydride under reflux with argon protection improves acylation yields in piperidine derivatives, as demonstrated in a synthesis yielding 79.9% via reflux in propionic anhydride . Purification steps, such as basification and extraction with CHCl₃, are critical to isolate the target compound . Analytical validation (e.g., NMR, GC/MS) ensures purity and structural confirmation .
Q. How can researchers safely handle and store this compound given its reactivity?
Follow OSHA/GHS guidelines for hazardous chemicals:
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
- Handling : Use PPE (gloves, goggles) and avoid inhalation/contact. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
- Safety data : Refer to hazard codes (e.g., H300 for acute toxicity) and emergency measures (P301+P310 for ingestion) .
Q. What analytical techniques are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Assign signals for aromatic protons (δ 7.24–7.40 ppm), carbonyl groups (δ 173–174 ppm), and aliphatic chains (δ 0.94–3.78 ppm) .
- GC/MS : Confirm molecular weight (e.g., observed m/z 380 for a related piperidinecarboxylate) and fragmentation patterns .
- HPLC : Use methanol/sodium 1-octanesulfonate buffer (65:35, pH 4.6) for purity assessment .
Advanced Research Questions
Q. How can contradictory yield data in synthetic routes be resolved?
Discrepancies in yields (e.g., 26% vs. 61% for similar N-benzyl analogs) may arise from reaction kinetics or side reactions. Use kinetic studies (e.g., time-course HPLC monitoring) to identify intermediates or byproducts . Computational modeling (DFT) can predict energy barriers for competing pathways, guiding optimization .
Q. What mechanistic insights exist for the acylation of the piperidine core?
Acylation likely proceeds via nucleophilic attack by the piperidine nitrogen on the carbonyl carbon of propionyl derivatives. Steric hindrance from the 4-phenyl group may slow reactivity, requiring prolonged reflux (12+ hours) . Isotopic labeling (e.g., ¹⁸O in propionic anhydride) could track oxygen incorporation into the product .
Q. How can computational methods predict the biological activity of this compound?
- Docking studies : Screen against receptors (e.g., opioid or serotonin receptors) using the compound’s 3D structure (PubChem CID-based models) .
- QSAR : Correlate substituent effects (e.g., diethylamino group) with logP and binding affinity .
- ADMET prediction : Use SwissADME to assess permeability and toxicity risks .
Q. What strategies mitigate instability during long-term storage?
- Lyophilization : Convert to a stable salt form (e.g., oxalate or hydrochloride) .
- Additives : Include antioxidants (BHT) or desiccants (silica gel) in storage vials .
- Stability assays : Monitor degradation via accelerated aging (40°C/75% RH) and HPLC .
Methodological Guidelines
- Synthetic protocols : Reference stepwise procedures for acylation, purification, and salt formation .
- Data validation : Cross-validate NMR/GC-MS results with published spectra for related piperidines .
- Contradiction analysis : Apply iterative qualitative frameworks (e.g., triangulation of HPLC, NMR, and theoretical data) to resolve inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
